4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenyl group, a morpholinopyridazinyl group, and a piperazinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Synthesis of the Morpholinopyridazinyl Intermediate: The morpholinopyridazinyl group is synthesized through a series of reactions involving pyridazine and morpholine under specific conditions.
Coupling Reaction: The final step involves coupling the bromophenyl and morpholinopyridazinyl intermediates with piperazine under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and mechanisms.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its unique properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- (3-Fluorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- (3-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, 4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine stands out due to its bromine atom, which can participate in unique chemical reactions and interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3-bromophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDASNTQOYHJYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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